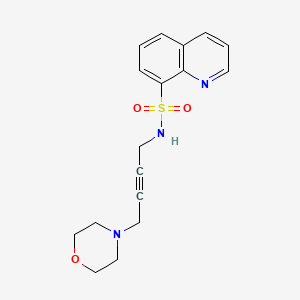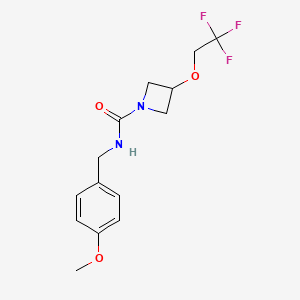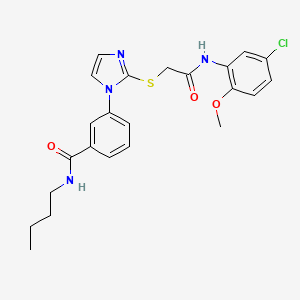
N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide is a chemical compound that is commonly referred to as EMD 1214063. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of certain types of cancer.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
1. Synthesis and Antimicrobial Evaluation Recent research on quinoline derivatives clubbed with sulfonamide, like N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide, shows promising antimicrobial properties. A study synthesized new compounds of quinoline with sulfonamide moieties and found them to be effective against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
DNA Interaction and Nuclease Activity
2. Mn(II) Complexes with Sulfonamides Sulfonamides derived from 8-aminoquinoline, including those structurally related to N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide, have been used to form Mn(II) complexes. These complexes show strong interactions with DNA and significant nuclease activity, potentially useful for therapeutic applications (Journal of Inorganic Biochemistry, 2012).
Anticancer Properties
3. Synthesis and Biological Evaluation of Quinoline Derivatives Quinoline derivatives, including structures similar to N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide, have been synthesized and evaluated for their antiviral, anti-inflammatory, and antimicrobial activities. These compounds, especially those targeting microbial activity, could be potent in cancer therapy (Research Journal of Pharmacy and Technology, 2011).
Other Applications
4. Metal Mediated Inhibition of Methionine Aminopeptidase Quinolinyl sulfonamides, structurally related to N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP), which could have implications in biochemical pathways and drug development (Biochemical and Biophysical Research Communications, 2006).
Mecanismo De Acción
Target of Action
The primary target of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide is the M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme involved in the generation of ATP . PKM2 is critical for cancer metabolism and is expressed in many human tumors .
Mode of Action
N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide: acts as a modulator of PKM2, shifting it between highly active and less active states . This modulation impacts the intracellular pyruvate level in cancer cells, affecting their viability and cell-cycle phase distribution .
Biochemical Pathways
The action of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide primarily affects the glycolytic pathway, specifically the conversion of phosphoenolpyruvate to pyruvate, a reaction catalyzed by PKM2 . This modulation can have significant downstream effects on cancer cell metabolism .
Pharmacokinetics
The pharmacokinetics of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide The compound’s impact on cancer cell viability and cell-cycle phase distribution suggests it has sufficient bioavailability to exert its effects .
Result of Action
The result of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide action is a reduction in the intracellular pyruvate level in A549 lung cancer cells . This leads to an impact on cancer cell viability and cell-cycle phase distribution . The compound exhibits more cytotoxicity on cancer cells than normal cells, indicating high selectivity in its mode of action .
Propiedades
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-24(22,16-7-3-5-15-6-4-8-18-17(15)16)19-9-1-2-10-20-11-13-23-14-12-20/h3-8,19H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXKOBBALKULIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2640361.png)
![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2640363.png)
![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine](/img/structure/B2640364.png)
![N-(2-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2640365.png)
![7-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2640367.png)
![4-[1-(Cyclopropylamino)ethyl]phenol](/img/structure/B2640371.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2640372.png)

![N-[(3-methoxyphenyl)methyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2640375.png)

![tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate](/img/structure/B2640379.png)


